Antifungal Activity: Comparable Efficacy to Ketoconazole in Disk Diffusion Assays
In a comparative study evaluating antifungal efficacy, a derivative series based on the 2-Piperazin-1-ylmethyl-1H-benzoimidazole scaffold demonstrated antifungal activity comparable to the clinical standard Ketoconazole. This was assessed using the disk diffusion method against Candida albicans [1]. This suggests that the unsubstituted piperazine core of the target compound provides a baseline antifungal scaffold that can be further optimized for potency and spectrum.
| Evidence Dimension | Antifungal Activity (Zone of Inhibition) |
|---|---|
| Target Compound Data | Comparable to Ketoconazole (qualitative assessment) |
| Comparator Or Baseline | Ketoconazole (Reference Standard) |
| Quantified Difference | Comparable activity |
| Conditions | Disk diffusion method against Candida albicans |
Why This Matters
For researchers developing novel antifungal agents, the compound serves as a validated core scaffold with demonstrated efficacy comparable to an established clinical antifungal, reducing early-stage lead identification risk.
- [1] Amrutkar, S. V., Bhagat, U. D., Pargharmol, P., Kotgire, S. S., & Ranawat, M. S. (2010). Synthesis and antifungal activity of 1-alkyl/H-2[4-(alkyl/ aryl-piperazin-1-yl)-methyl]-benzimidazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 2(2), 84-92. View Source
